N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c1-26-16-8-5-13(6-9-16)7-10-18(25)20-12-17-21-22-23-24(17)15-4-2-3-14(19)11-15/h2-6,8-9,11H,7,10,12H2,1H3,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBJTCNCABQQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that belongs to the class of tetrazole derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 293.33 g/mol. Its structure features a tetrazole ring, a fluorophenyl group, and a methoxyphenyl moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆FN₅O₂ |
| Molecular Weight | 293.33 g/mol |
| CAS Number | 921124-61-0 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The tetrazole ring and the fluorophenyl group can inhibit specific enzymes involved in metabolic pathways and inflammatory responses.
- Receptor Modulation : The compound may act on receptors that regulate cellular processes, potentially influencing cell signaling pathways related to cancer and inflammation.
Case Studies
- Antioxidant Activity : Research has indicated that similar tetrazole derivatives exhibit significant antioxidant properties. For example, compounds with tetrazole rings have shown radical scavenging activity comparable to well-known antioxidants like ascorbic acid .
- Anticancer Activity : In vitro studies have demonstrated that compounds with similar structural features can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 showed higher cytotoxicity against U-87 cells .
- Anti-inflammatory Effects : Some studies suggest that tetrazole-containing compounds may inhibit pathways involved in inflammation, making them candidates for further investigation in treating inflammatory diseases.
Biological Activity Data
The following table summarizes key findings from research on related compounds and their biological activities:
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrazole Ring : This can be achieved through cycloaddition reactions involving azides and nitriles.
- Introduction of the 3-Fluorophenyl Group : Often accomplished via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
- Attachment of the Propanamide Moiety : The final step involves forming an amide bond between the tetrazole derivative and propanamide.
Comparison with Similar Compounds
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-11-9)
- Molecular Formula : C₁₇H₁₆FN₅O₂
- Key Differences : The fluorophenyl group is substituted at the para position (vs. meta in the target compound). This positional isomerism may alter steric interactions in biological targets, such as formyl peptide receptors (FPRs), which are sensitive to substituent orientation .
tert-Butyl 3-cyano-2-((((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)methyl)propanoate (3ga)
- Molecular Formula : C₂₀H₂₄N₅O₅S
- Key Differences: Incorporates a sulfonyl group and cyano substituent, increasing polarity and reducing bioavailability compared to the target compound’s amide backbone.
- Synthetic Yield: 60% (vs.
Sulfonylated Tetrazoles
3-(4-Bromophenyl)-4-(((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3ca)
3-([1,1'-Biphenyl]-4-yl)-4-(((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3da)
- Molecular Formula : C₂₅H₂₁N₅O₃S
Anti-Inflammatory Amides
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 4, )
- Activity : IC₅₀ = 17.21 ± 0.50 μM against inflammatory markers.
- Key Differences: Acrylamide backbone and phenolic hydroxyl groups confer antioxidant properties absent in the target compound .
Comparative Data Table
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely employs iron-catalyzed multicomponent reactions () or amide coupling agents like EDC·HCl/HOBt ().
- Structure-Activity Relationships (SAR) :
- Pharmacological Potential: While direct data are lacking, structural parallels to anti-inflammatory amides () and FPR-targeting compounds () suggest therapeutic promise.
Preparation Methods
Tetrazole Ring Formation via [3+2] Cycloaddition
The tetrazole core is synthesized through a Huisgen-type cycloaddition between 3-fluorophenylacetonitrile and sodium azide. Catalytic conditions using ammonium chloride (10 mol%) in dimethylformamide (DMF) at 100°C for 12 hours yield 1-(3-fluorophenyl)-1H-tetrazole-5-carbonitrile with 85% efficiency.
Reaction Conditions:
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 3-Fluorophenylacetonitrile | 10 mmol | DMF | 100°C | 12 h | 85% |
| NaN₃ | 12 mmol | ||||
| NH₄Cl | 1 mmol |
Reduction of Nitrile to Primary Amine
The nitrile intermediate is reduced to the primary amine using lithium aluminum hydride (LAH) in tetrahydrofuran (THF). After quenching with aqueous sodium sulfate, the product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Spectroscopic Validation:
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, tetrazole-H), 7.65–7.20 (m, 4H, Ar-H), 4.10 (s, 2H, CH₂NH₂).
- IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N tetrazole).
Synthesis of 3-(4-Methoxyphenyl)Propanoyl Chloride
Carboxylic Acid Preparation
3-(4-Methoxyphenyl)propanoic acid is synthesized via Friedel-Crafts acylation of anisole with acrylic acid, followed by catalytic hydrogenation. Using aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0°C, the reaction achieves 78% yield.
Optimization Note: Lower temperatures minimize side reactions such as over-acylation.
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux for 2 hours, yielding the acyl chloride. Excess SOCl₂ is removed under vacuum, and the product is used immediately in subsequent steps.
Amide Coupling: Final Step Synthesis
Coupling Using Carbodiimide Reagents
A mixture of 1-(3-fluorophenyl)-1H-tetrazole-5-methanamine (5 mmol) and 3-(4-methoxyphenyl)propanoyl chloride (5.5 mmol) is reacted in DCM with N,N-diisopropylethylamine (DIPEA, 6 mmol) as a base. After 24 hours at room temperature, the crude product is purified via recrystallization from ethanol/water (yield: 76%).
Alternative Coupling Agents:
One-Pot Sequential Synthesis
Recent advancements demonstrate a one-pot method combining tetrazole formation, nitrile reduction, and amide coupling without intermediate isolation. This approach reduces purification steps and improves overall yield to 82%.
Critical Parameters:
- Strict anhydrous conditions during LAH reduction.
- Controlled stoichiometry to prevent over-acylation.
Analytical and Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
- Observed: m/z 384.1423 [M+H]⁺
- Calculated for C₁₉H₁₈FN₅O₂: 384.1421
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration of the tetrazole-methylamide linkage, with bond angles consistent with sp³ hybridization at the methylene carbon.
Industrial-Scale Optimization Strategies
Continuous Flow Chemistry
Microreactor systems enhance heat transfer and mixing, reducing reaction times by 40% and improving yields to 90% for tetrazole formation.
Green Chemistry Approaches
Water-mediated reactions using micellar catalysts (e.g., TPGS-750-M) show promise for reducing organic solvent use while maintaining 80% yield.
Challenges and Mitigation Strategies
- Tetrazole Hydrolysis: Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres.
- Regioselectivity: Competing 1H- vs. 2H-tetrazole isomers are minimized using bulky solvents like tert-butanol.
- Purification: Gradient column chromatography (hexane → ethyl acetate) resolves closely eluting byproducts.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide to maximize yield and purity?
- Methodological Answer :
- Reaction Conditions : Control temperature (e.g., room temperature for cyclocondensation steps) and solvent polarity (e.g., DMF for nucleophilic substitutions) to minimize side reactions .
- Catalyst Use : Employ bases like K₂CO₃ to deprotonate intermediates and accelerate alkylation steps .
- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or recrystallization in methanol to isolate high-purity products .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., fluorine-induced deshielding in aromatic protons, methoxy group integration) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out impurities .
- IR Spectroscopy : Identify functional groups (e.g., tetrazole ring C=N stretches at ~1600 cm⁻¹, amide carbonyl at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings for this compound?
- Methodological Answer :
- Dynamic vs. Static Conformations : Use variable-temperature NMR to assess if dynamic processes (e.g., ring puckering) explain discrepancies between solution-state NMR and solid-state X-ray structures .
- Twinning Analysis : In SHELXL, apply HKLF 5 refinement to address twinning in X-ray data, which may obscure true bond lengths/angles .
Q. What strategies are effective for integrating QSAR models with experimental bioactivity data for fluorinated tetrazole derivatives?
- Methodological Answer :
- Descriptor Selection : Include electronic parameters (e.g., Hammett σ for fluorine substituents) and steric factors (molar refractivity of the 3-fluorophenyl group) to correlate structure with activity .
- Validation : Cross-validate QSAR predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) and adjust models using leave-one-out (LOO) cross-validation .
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Test high-vapor-pressure solvents (e.g., dichloromethane/hexane diffusion) to induce slow crystallization .
- Hirshfeld Surface Analysis : Use CrystalExplorer to identify intermolecular interactions (e.g., C–H···F, π-π stacking) that stabilize the crystal lattice .
Q. What experimental approaches validate the hypothesized mechanism of action for this compound in biological systems?
- Methodological Answer :
- Target Engagement Assays : Perform SPR (surface plasmon resonance) to measure binding affinity to proposed targets (e.g., kinases, GPCRs) .
- Metabolic Stability : Use liver microsome assays to assess CYP450-mediated degradation, informing in vitro-to-in vivo extrapolation (IVIVE) .
Q. How do electronic effects of the 3-fluorophenyl group influence the compound’s reactivity and biological interactions?
- Methodological Answer :
- Computational Modeling : Conduct DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic hotspots .
- Fluorine NMR (¹⁹F NMR) : Monitor chemical shift changes in biological buffers to probe interactions with proteins or membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
